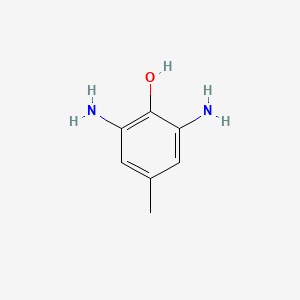

2,6-Diamino-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

45742-37-8 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2,6-diamino-4-methylphenol |

InChI |

InChI=1S/C7H10N2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |

InChI Key |

KIAWNCIDEJNMPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving 2,6 Diamino 4 Methylphenol

Strategies for the Direct Chemical Synthesis of 2,6-Diamino-4-methylphenol

The direct synthesis of this compound is challenging; however, established multi-step pathways provide reliable access to this compound. The most common strategies involve the transformation of substituted phenols, primarily through nitration followed by reduction.

The most prevalent industrial and laboratory-scale synthesis of this compound is an indirect amination process that begins with 4-methylphenol (p-cresol). This method proceeds via a dinitrated intermediate, which is subsequently reduced to the target diamine.

The initial step involves the electrophilic aromatic substitution (dinitration) of p-cresol (B1678582). This is typically achieved by reacting p-cresol with nitric acid, sometimes in the presence of sulfuric acid, to yield 2,6-dinitro-p-cresol (B1206616). chemicalbook.com Patents describe methods where nitric acid is added directly to fused 2-nitro-p-cresol to achieve the dinitrated product. google.comgoogle.com The reaction conditions, such as temperature and molar ratio of reactants, are critical for optimizing the yield and purity of the 2,6-dinitro-p-cresol intermediate. google.comgoogle.com

The second step is the reduction of the two nitro groups of 2,6-dinitro-p-cresol to the corresponding primary amino groups. This transformation is a standard procedure in organic synthesis. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. Another effective method is chemical reduction using metals in acidic media, such as iron or tin in hydrochloric acid. The metabolic reduction of similar dinitrocresols to their diamino derivatives in biological systems further supports the feasibility of this reductive pathway. chemicalbook.com

| Step | Starting Material | Reagents | Key Conditions | Product |

| 1. Dinitration | 2-nitro-p-cresol | Nitric acid (68%) | Fused reactant, 70-80°C, 60-80 rpm stirring | 2,6-dinitro-p-cresol |

| 2. Reduction | 2,6-dinitro-p-cresol | H₂/Pd-C or Fe/HCl | Standard reduction conditions | This compound |

Table 1: A representative two-step synthesis pathway for this compound. Data is synthesized from common organic chemistry practices and patent literature. google.com

Alternative synthetic strategies, while less common, offer potential avenues for the synthesis of this compound. One such approach is the nucleophilic aromatic substitution on a dihalogenated precursor.

This route would involve the ammonolysis of 2,6-dichloro-4-methylphenol. ontosight.aichemicalbook.comnih.gov In this process, the di-chlorinated phenol (B47542) is subjected to high-pressure reaction conditions with ammonia. The chlorine atoms, which are activated towards nucleophilic attack by the phenolic hydroxyl group, are displaced by amino groups. This method is analogous to the synthesis of the isomer 2,4-diamino-6-methylphenol (B95546) from 2,4-dichloro-6-methylphenol. Optimizing this process could involve exploring "green chemistry" principles, such as using water-ethanol mixtures as solvents or employing specific catalysts like Fe³⁺-modified zeolites to improve efficiency and reduce waste.

Utilization of this compound as a Core Synthon

A synthon is a conceptual unit within a molecule that aids in planning a synthesis by representing a potential starting material. nih.gov this compound is a valuable C₇H₁₀N₂O synthon, acting as a multifunctional nucleophilic building block for creating a diverse range of more complex molecules.

The reactivity of this compound allows it to serve as a starting point for various organic transformations. A documented application involves its use in the synthesis of pyrogallol (B1678534) derivatives. In a specific process, this compound dihydrochloride (B599025) is heated in an acidic aqueous solution under pressure to produce 5-methyl-pyrogallol, demonstrating a transformation where the amino groups are replaced by hydroxyl groups. google.com

The two primary amino groups are also readily available for diazotization reactions. By treating the diamine with nitrous acid at low temperatures, two diazonium salt functionalities can be generated. These can then undergo a variety of Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the original amino groups, opening pathways to a vast array of substituted 4-methylphenol derivatives.

The bifunctional nature of this compound, possessing two nucleophilic amino groups at opposite ends of the molecule relative to the hydroxyl group, makes it an ideal building block for constructing larger, complex molecular architectures such as Schiff bases, macrocycles, and polymers.

Schiff Base and Macrocycle Synthesis: The primary amino groups readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). When reacted with dicarbonyl compounds, such as 2,6-diformyl-4-methylphenol or terephthaldehyde, this compound can form large, symmetrical Schiff base ligands. scielo.brscirp.org These ligands, which possess multiple coordination sites (imine nitrogens and the phenolic oxygen), are excellent for chelating metal ions. In the presence of a metal ion template (e.g., Cu(II), Ni(II), Pb(II)), these condensation reactions can be directed to form highly structured binuclear or mononuclear macrocyclic complexes. scielo.broup.comrsc.orgasianpubs.org This "template synthesis" is a powerful method for creating complex, ring-like structures that would be difficult to form otherwise. scielo.brrsc.org

Polymer Synthesis: this compound can function as a monomer in step-growth polymerization. Its two amino groups can react with difunctional electrophiles, most notably dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides), to form aromatic polyamides. ntu.edu.twresearchgate.netmdpi.com The resulting polymers would feature the 4-methylphenol moiety as a pendent group along the polymer backbone, potentially imparting unique properties such as enhanced solubility or thermal stability. researchgate.net The presence of the phenolic hydroxyl group offers a site for further polymer modification or for influencing intermolecular interactions within the final material.

| Architecture Type | Co-Reactant Type | Resulting Linkage/Structure | Example Co-Reactant |

| Schiff Base Ligand | Dicarbonyl Compound | Imine (C=N) | 2,6-Diformyl-4-methylphenol |

| Macrocycle | Dicarbonyl Compound + Metal Ion | Macrocyclic Schiff Base Complex | 1,3-Diaminopropane (B46017) + Metal Salt |

| Polyamide | Dicarboxylic Acid | Amide (-CO-NH-) | Terephthaloyl chloride |

Table 2: Examples of complex architectures synthesized using this compound as a building block.

Coordination Chemistry and Metal Ligand Systems of 2,6 Diamino 4 Methylphenol and Its Derivatives

Design and Synthesis of Polydentate Ligands Incorporating 2,6-Diamino-4-methylphenol Moieties

The strategic design of polydentate ligands is crucial for controlling the geometry and reactivity of the resulting metal complexes. The this compound core offers a robust platform for constructing such ligands through various synthetic methodologies.

Schiff Base Ligands Formation

Schiff base condensation is a powerful and widely employed method for synthesizing multidentate ligands. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, its diformyl derivative, 2,6-diformyl-4-methylphenol, is a common precursor.

The reaction of 2,6-diformyl-4-methylphenol with various diamines leads to the formation of symmetric Schiff base ligands. For instance, condensation with 5,6-diamino-1,3-dimethyluracil (B14760) results in a ligand that can coordinate to metal ions in a tridentate fashion through two azomethine nitrogen atoms and the phenolic oxygen atom. Similarly, reaction with 4-phenylthiosemicarbazide (B147422) yields a multidentate Schiff-base ligand. The versatility of this approach allows for the synthesis of a wide array of ligands by simply varying the diamine component, thereby tuning the electronic and steric properties of the resulting metal complexes.

The synthesis of a symmetric ligand, 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol (Dpmp), was achieved through the condensation of 2,6-diformyl-4-methylphenol with the appropriate amine-containing precursor. These Schiff base ligands often act as "binucleating" ligands, capable of binding two metal ions in close proximity, which is of interest for mimicking the active sites of metalloenzymes and for developing catalysts.

Macrocyclic Ligands through Template Synthesis

Macrocyclic ligands, which are large cyclic molecules containing multiple donor atoms, exhibit unique coordination properties due to the macrocyclic effect, leading to highly stable metal complexes. The synthesis of these ligands can be challenging, but the template effect, where a metal ion directs the condensation reaction, has proven to be an effective strategy.

The [2+2] condensation of 2,6-diformyl-4-methylphenol with diamines in the presence of a metal ion as a template is a common method for generating binuclear macrocyclic complexes. For example, the condensation of 2,6-diformyl-4-methylphenol with 1,3-diaminopropane (B46017) in the presence of Cu(II) ions yields a binuclear macrocyclic complex. Similarly, macrocyclic complexes have been synthesized using various diamines like 1,2-ethylenediamine and 1,4-butanediamine. The metal ion not only templates the formation of the macrocycle but is also incorporated into the final complex. Lanthanum(III) has also been used as a template to synthesize mononuclear macrocyclic complexes from 2,6-diformyl-4-methylphenol and diamines such as 1,3-diamino-2-propanol (B154962). In a notable example, a dinuclear lead(II) complex of a rare macrocycle containing hexahydropyrimidine (B1621009) rings was formed through the template synthesis involving 2,6-diformyl-4-methylphenol and 1,9-diamino-3,7-diazanonane.

Researchers have also successfully synthesized novel 24- and 26-membered macrocycles by condensing N¹-[2-(2-aminophenoxy)ethyl]-benzene-1,2-diamine or N¹-(3-(2-aminophenoxy) propyl) benzene-1,2-diamine with 2,6-diformyl-4-methyl phenol (B47542).

Other Chelating Architectures with Diaminophenol Cores

Beyond Schiff bases and macrocycles, the this compound framework can be incorporated into other chelating architectures. These ligands can be designed to have varying denticity and donor atom sets to achieve specific coordination environments around the metal center. For example, a novel polydentate ligand containing two tripodal [S,S,P,O] coordination pockets was synthesized from 2,6-dilithio-4-methylphenol.

Furthermore, carboxylate-containing polydentate ligands have been synthesized, such as the symmetric ligand 2,6-bis[N-(N-(carboxylmethyl)-N-((1-methylimidazol)methyl)amine)methyl]-4-methylphenolate (BCIMP). These ligands provide different donor sets and have been used to prepare model complexes for the active sites of metalloenzymes. The flexibility in designing these chelating architectures allows for the fine-tuning of the properties of the resulting metal complexes for various applications.

Synthesis and Characterization of Metal Complexes of this compound Derivatives

The rich coordination chemistry of ligands derived from this compound is evident in the vast number of metal complexes that have been synthesized and characterized. These complexes exhibit diverse structures and properties, depending on the nature of the ligand and the metal ion.

Transition Metal Complexes

A wide range of transition metal complexes have been prepared using ligands derived from this compound. These include complexes of both first-row transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as heavier transition metals and other metals such as Cd(II), Pb(II), and V(IV).

For instance, the Schiff base ligand derived from 2,6-diformyl-4-methylphenol and 5,6-diamino-1,3-dimethyluracil has been used to synthesize mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II). Dinuclear complexes of Cu(II), Ni(II), and Co(II) have been synthesized using a macrocyclic ligand obtained from the "2+2" condensation of 2,6-diformyl-4-methylphenol and malonoyl dihydrazide. A symmetric ligand, Dpmp, has been used to prepare a dinuclear cobalt complex and a mononuclear zinc complex. The reaction of 2,6-diformyl-4-methylphenol with various diamines in the presence of Cu(II) perchlorate (B79767) results in binuclear macrocyclic Cu(II) complexes.

The following table summarizes some of the synthesized transition metal complexes with ligands derived from this compound.

| Ligand Precursors | Metal Ion(s) | Resulting Complex Type | Reference(s) |

| 2,6-diformyl-4-methylphenol and 5,6-diamino-1,3-dimethyluracil | Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI), Pd(II) | Mononuclear | |

| 2,6-diformyl-4-methylphenol and malonoyl dihydrazide | Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Hg(II) | Dinuclear Macrocyclic | |

| 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol (Dpmp) | Co(II), Zn(II) | Dinuclear, Mononuclear | |

| 2,6-diformyl-4-methylphenol and asymmetric tripodal amino ligands | Cu(II) | Binuclear Macrocyclic | |

| 2,6-diformyl-4-methylphenol and 1,3-diamino-2-propanol or 1,3-propylenediamine | La(III) | Mononuclear Macrocyclic | |

| 2,6-diformyl-4-methylphenol and 1,9-diamino-3,7-diazanonane | Pb(II) | Dinuclear Macrocyclic |

Structural Elucidation via X-ray Crystallography

The crystal structures of several metal complexes of this compound derivatives have been determined. For example, the structure of a dinuclear cobalt complex and a mononuclear zinc complex with the ligand Dpmp were determined by single-crystal X-ray diffraction. The crystal structure of a mononuclear barium perchlorate complex of a macrocycle derived from 2,6-diacetyl-4-methylphenol and 1,3-diamino-2-propanol has also been reported.

X-ray crystallography has been crucial in confirming the formation of macrocyclic structures. The structure of a mononuclear and ten-coordinated lanthanum(III) macrocyclic complex was elucidated, revealing that the coordination sphere around the metal ion is occupied by a five-dentate ligand, two bidentate nitrates, and one water molecule. The crystal structure of a 26-membered macrocycle derived from the condensation of N¹-(3-(2-aminophenoxy) propyl) benzene-1,2-diamine and 2,6-diformyl-4-methyl phenol has also been determined. In the case of a dinuclear lead(II) complex, X-ray analysis revealed a rare macrocyclic structure containing hexahydropyrimidine rings.

The structural data obtained from X-ray crystallography is essential for understanding the structure-property relationships in these coordination compounds and for the rational design of new materials with desired functionalities.

Spectroscopic Characterization of Metal-Ligand Systems

Infrared (IR) spectroscopy is fundamental in confirming the coordination of the ligand to the metal ion. In complexes derived from the condensation of 2,6-diformyl-4-methylphenol, the formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the azomethine ν(C=N) group. nih.gov Upon complexation, shifts in the characteristic vibrational frequencies of key functional groups provide direct evidence of metal-ligand bond formation. For instance, the IR spectra of metal complexes often show a shift in the ν(C=N) band, indicating the involvement of the imine nitrogen in coordination. nih.gov Furthermore, the participation of the phenolic oxygen in bonding is typically confirmed by changes in the ν(C-O) stretching frequency. nih.govmaynoothuniversity.ie In cases where the ligand is deprotonated upon coordination, the broad ν(O-H) band of the free phenol disappears. researchgate.net The presence of new bands in the low-frequency region can often be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, further substantiating the coordination.

Electronic spectroscopy (UV-Visible) provides valuable information about the geometry and electronic transitions within the metal complexes. The spectra of the complexes typically exhibit bands arising from intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. acs.orgacs.org The d-d transitions, although often weak, are particularly useful for deducing the coordination geometry around the metal ion. acs.org For example, the electronic spectra of certain Co(II) and Cu(II) complexes have been used to suggest square planar geometries based on the positions of their d-d transition bands. acs.org The specific wavelengths of these absorptions are sensitive to the type of metal ion, the ligand field, and the coordination environment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is another powerful tool, particularly for diamagnetic complexes like those of Zn(II), Cd(II), and La(III). nih.govresearchgate.netroyalliteglobal.com In ¹H NMR spectra, the disappearance of the phenolic -OH proton signal is a clear indicator of deprotonation and coordination through the oxygen atom. maynoothuniversity.ie Shifts in the chemical shifts of protons adjacent to the coordinating nitrogen and oxygen atoms also provide strong evidence of complex formation. maynoothuniversity.ienih.gov ¹³C NMR spectroscopy complements this information by showing shifts in the signals of the carbon atoms of the azomethine and phenolate (B1203915) groups upon complexation. nih.gov

Other techniques such as mass spectrometry help in confirming the molecular weight and stoichiometry of the complexes. researchgate.netroyalliteglobal.com Electron Paramagnetic Resonance (EPR) is used for studying paramagnetic complexes, like those of Cu(II) and Mn(II), providing details about the oxidation state and the electronic environment of the metal center. researchgate.net

Table 1: Selected Spectroscopic Data for Metal Complexes of 2,6-diformyl-4-methylphenol Derivatives

| Complex Type | Spectroscopic Technique | Key Findings | Reference(s) |

| Lanthanum(III) Macrocyclic Complex | FT-IR, ¹H NMR, ¹³C NMR | Evidence of coordination through shifts in NMR signals and IR vibrations. | nih.gov |

| Tetranuclear Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Complexes | IR, UV-Vis | IR shows ν(C=N) at 1632 cm⁻¹ and ν(phenoxide) at 1622 cm⁻¹. UV-Vis data used to deduce geometries. | nih.gov |

| Rhodium(III) Azo Complexes | ¹H NMR, UV-Vis | Show characteristic ¹H NMR signals and intense MLCT transitions in the visible region. | acs.org |

| Binuclear Metal Complexes | IR, ¹H NMR, ¹³C NMR, Mass Spec | IR bands for ν(O-H), ν(N-H), and ν(C=N) confirm ligand structure and coordination. | researchgate.net |

| Co(II) and Cu(II) Schiff Base Complexes | UV-Vis | d-d transition states observed at 462 nm for Co(II) and 523 nm for Cu(II), indicating square planar geometry. | acs.org |

Metal-Ligand Bonding Analysis and Coordination Geometries

The ligands derived from 2,6-diformyl-4-methylphenol are versatile and can act as multidentate donors, commonly coordinating through the phenolic oxygen and the imine nitrogen atoms. researchgate.net The deprotonated phenolic oxygen often acts as a bridging atom between two or more metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.orgcnr.it

A variety of coordination geometries have been observed, heavily dependent on the specific metal ion, the stoichiometry of the reaction, and the nature of any co-ligands or counter-anions present. bohrium.com For instance, square planar geometries have been proposed for Ni(II) and Cu(II) complexes, while tetrahedral arrangements are suggested for some Mn(II), Co(II), and Zn(II) complexes based on spectral and magnetic data. nih.govresearchgate.netacs.org Octahedral geometries are also common, particularly for transition metals like Cr(III) and Fe(III), often achieved by the coordination of additional solvent molecules or anions. researchgate.netbohrium.com

In a lanthanum(III) complex with a macrocyclic ligand derived from 2,6-diformyl-4-methylphenol, X-ray analysis revealed a ten-coordinate, mononuclear structure. nih.gov The coordination sphere around the La(III) ion was occupied by a five-dentate macrocyclic ligand, two bidentate nitrate (B79036) anions, and one water molecule. nih.gov For lanthanide complexes with a Schiff base derived from 2-((E)-(tert-butylimino)methyl)phenol, nine-coordinate "muffin" geometries were observed for nitrate salts, while chloride salts yielded six-coordinate, distorted octahedral structures. scielo.org.za In these chloride complexes, the average Ln-O(phenolate) bond lengths ranged from 2.229(4) to 2.2797(18) Å, and the average Ln-Cl bond length was 2.6530 Å. scielo.org.za

A dinuclear manganese(II) complex with a Robson-type macrocycle showed each Mn(II) ion in an axially-distorted square-pyramidal geometry. rsc.org The metal ion was displaced from the plane of the macrocyclic ligand towards an apical halide anion. rsc.org Similarly, a dinuclear cobalt complex and a mononuclear zinc complex with a ligand derived from 2,6-diformyl-4-methylphenol have had their crystal structures determined, confirming their respective geometries. nih.gov The structural analysis of Pd(II) and Ni(II) Schiff base complexes revealed square planar geometries, with the metal ion coordinated to two nitrogen and two oxygen atoms (N₂O₂) from the tetradentate ligand. acs.org

These structural analyses are critical for understanding the properties and potential applications of these metal-ligand systems, as the geometry around the metal center directly influences its reactivity, magnetic properties, and electronic behavior. cnr.it

Table 2: Selected Coordination Geometries and Bonding Parameters for Metal Complexes

| Metal Ion(s) | Ligand Type | Coordination Number | Geometry | Key Structural Features | Reference(s) |

| La(III) | Macrocycle from 2,6-diformyl-4-methylphenol | 10 | Mononuclear, Ten-coordinate | Coordinated to a pentadentate ligand, two bidentate nitrates, and one water molecule. | nih.gov |

| Ni(II), Cu(II) | Macrocyclic Schiff Base | 4 | Square Planar | Deduced from spectroscopic and magnetic data. | nih.govacs.org |

| Mn(II), Co(II), Zn(II) | Macrocyclic Schiff Base | 4 | Tetrahedral | Deduced from spectroscopic and magnetic data. | nih.gov |

| Gd(III), Dy(III) | Schiff Base (Nitrate salt) | 9 | Muffin (MFF-9) | Three monodentate ligands and three bidentate nitrates. Avg. Ln-O(phenolate) = 2.2816 Å. | scielo.org.za |

| Nd(III), Gd(III), Dy(III) | Schiff Base (Chloride salt) | 6 | Distorted Octahedral | Four monodentate ligands and two axial chloride ions. Avg. Ln-Cl = 2.6530 Å. | scielo.org.za |

| Mn(II) | Robson-type Macrocycle | 5 | Distorted Square-Pyramidal | Binuclear complex; Mn(II) ion displaced out of the macrocyclic plane. | rsc.org |

| Pd(II) | Schiff Base | 4 | Square Planar | N₂O₂ coordination from the tetradentate ligand. | acs.org |

Theoretical and Computational Investigations on 2,6 Diamino 4 Methylphenol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), are frequently used to optimize the molecular geometry and predict the electronic and spectroscopic characteristics of phenolic compounds and their derivatives. tandfonline.comsemanticscholar.org These calculations provide a fundamental understanding of the molecule's ground state and are essential for further analysis.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is instrumental in determining a molecule's potential for charge transfer within its structure. semanticscholar.org For phenolic derivatives, DFT calculations can predict how different substituents on the aromatic ring alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity and electronic behavior. semanticscholar.orgresearchgate.net

The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is spread over electron-deficient regions. mdpi.com Analysis of the orbital composition helps in understanding electronic transitions, which are fundamental to a molecule's UV-Vis absorption spectrum. scirp.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Phenolic Derivative This table presents theoretical data for a related phenolic compound, illustrating the typical values obtained from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule's surface. It maps the electrostatic potential onto the electron density, providing a color-coded guide to the molecule's reactive sites. MEP maps are crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.netresearchgate.net

The different colors on an MEP map represent varying electrostatic potentials. Typically:

Red indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue signifies regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net

Green denotes areas with a neutral or near-zero potential.

For phenolic compounds, the MEP analysis highlights the electronegative character of the oxygen atom in the hydroxyl group and the nitrogen atoms in the amino groups, marking them as potential sites for hydrogen bonding and coordination with electrophiles. researchgate.netmdpi.com The analysis can also reveal how the distribution of electron density across the aromatic ring is influenced by the various substituents. deepdyve.com

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method transforms the complex, delocalized molecular orbitals into a more intuitive picture of chemical bonding. NBO analysis is used to understand charge transfer, hyperconjugative interactions, and the stability of molecular systems. mdpi.comdergipark.org.tr

For example, in a substituted phenol (B47542), NBO analysis can reveal the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals (π) of the aromatic ring. These interactions, often denoted as n → π, contribute significantly to the molecule's electronic stability. The analysis also provides detailed information on the hybridization of atomic orbitals and the polarization of chemical bonds. uni-muenchen.de

Simulation of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to simulate and interpret the spectroscopic properties of molecules. tandfonline.com By calculating vibrational frequencies and electronic transitions, researchers can gain a deeper understanding of experimental spectra, such as those from Fourier-transform infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. researchgate.netsemanticscholar.org

Theoretical calculations of vibrational spectra can help in the assignment of complex experimental FT-IR spectra by predicting the frequencies and intensities of different vibrational modes. researchgate.netasianresassoc.org Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. tandfonline.com The agreement between simulated and experimental spectra serves as a validation of the computational method and the optimized molecular structure. researchgate.net For complex molecules, these simulations are invaluable for distinguishing between different isomers or tautomeric forms, such as the enol and keto forms in certain phenolic compounds. tandfonline.com

Reaction Mechanism Predictions and Energetics

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, and calculate the activation energies (reaction barriers) for each step. osti.gov This provides a detailed, step-by-step understanding of how a reaction proceeds.

The amino and hydroxyl groups of 2,6-Diamino-4-methylphenol make it an excellent ligand for forming coordination complexes with metal ions. DFT can be used to model these complexation reactions, providing insights into the coordination mode and the geometry of the resulting metal complexes. researchgate.net

For instance, studies on similar ligands show that deprotonation of the phenolic oxygen is often a key step. researchgate.net The ligand can then coordinate with a metal center through the phenolate (B1203915) oxygen and one or both of the amino nitrogen atoms. DFT calculations can predict the most stable coordination geometry (e.g., octahedral, square pyramidal) and the nature of the metal-ligand bonds. mdpi.comresearchgate.net

Furthermore, computational studies can elucidate the mechanism of more complex reactions, such as those involving the activation of small molecules like dioxygen by metal complexes. acs.org These studies can reveal whether a reaction proceeds through an inner-sphere mechanism (where the substrate binds directly to the metal) or an outer-sphere mechanism. acs.org By calculating the energetics of different pathways, the most favorable reaction mechanism can be determined, guiding the design of new catalysts and functional materials.

Oxidative Processes

The oxidation of aminophenol derivatives is a complex process influenced by the molecular structure, the oxidant, and the reaction conditions. For this compound, the presence of two electron-donating amino groups and a hydroxyl group on the aromatic ring makes it highly susceptible to oxidation. While specific experimental or computational studies on the oxidative pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations on related diaminophenol and substituted phenol compounds.

Theoretical studies on diaminophenol isomers, such as 2,4-diaminophenol, indicate that oxidation can lead to the formation of quinoneimine species. ua.es In acidic media, the amino groups are likely protonated, and the oxidation process can initiate via electron transfer. For 2,4-diaminophenol, the oxidation mechanism is suggested to involve hydrolysis, leading to the formation of 2-amino-hydroquinone and subsequently 2-amino-p-benzoquinone in solution. ua.es A similar pathway could be postulated for this compound, where initial oxidation would form a quinone-like intermediate.

The oxidation of phenols can proceed through different mechanisms, including Single Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET). acs.org In the SET-PT mechanism, an electron is first abstracted from the phenol, followed by the loss of a proton. In the SPLET mechanism, the phenol is first deprotonated to a phenoxide ion, which is then oxidized. DFT studies indicate that electron-donating substituents increase the reaction enthalpies for electron abstraction (the first step of SET-PT) but facilitate the deprotonation step (the first step of SPLET). acs.org Given the multiple basic amino groups, the SPLET pathway in certain pH conditions could be a significant route for the oxidation of this compound.

The electrochemical oxidation of various diaminophenol isomers has been studied, revealing that the substitution pattern significantly influences the reaction products. ua.es For instance, the oxidation of 2,3-diaminophenol (B1330466) in acidic media leads to the formation of a non-electroactive polymeric material on the electrode surface, while 2,5-diaminophenol (B1598321) oxidation is similar to that of p-phenylenediamine, yielding quinoneimine and its hydrolysis products. ua.es These findings suggest that the oxidation of this compound would likely lead to complex reaction mixtures, potentially including polymerization products.

Conformational Analysis and Molecular Dynamics Studies

The conformational landscape of this compound is primarily defined by the rotational freedom of the two amino (-NH₂) groups and the hydroxyl (-OH) group attached to the benzene (B151609) ring. Theoretical and computational methods, such as DFT, are essential tools for investigating the stable conformations and the energy barriers associated with the rotation of these functional groups. Although specific molecular dynamics or detailed conformational analysis studies for this compound are scarce, valuable predictions can be made by analogy to studies on similar molecules like 3-aminophenol (B1664112) and other substituted phenols and anilines. aip.org

Intramolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atom of the hydroxyl group (or vice versa) are expected to play a crucial role in stabilizing certain conformations. These interactions would lead to a more planar arrangement of the participating functional groups with the aromatic ring.

The energy barriers for the rotation of these functional groups can be estimated using computational methods. DFT calculations on related compounds like N-benzhydrylformamides have been used to determine rotational barriers for different molecular fragments, showing good agreement with experimental data. mdpi.comnih.gov For this compound, the barriers to rotation for the amino and hydroxyl groups would be influenced by steric hindrance from the adjacent groups and the electronic effects of the substituents.

The following table presents hypothetical rotational energy barriers for the functional groups in this compound, based on typical values for similar functionalities in related aromatic compounds. These are illustrative and would require specific computational studies for accurate determination.

| Rotational Bond | Functional Group | Estimated Rotational Barrier (kcal/mol) |

| C-O | Hydroxyl | 3 - 5 |

| C-N | Amino | 2 - 6 |

| Note: These values are estimations based on analogous compounds and have not been specifically calculated for this compound. |

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in solution. researchgate.net Such simulations would reveal how intermolecular interactions with solvent molecules affect the conformational preferences and the flexibility of the molecule. For instance, MD simulations on substituted phenols have been used to study their inclusion in cyclodextrin (B1172386) complexes, providing detailed information on the binding geometries and energies. researchgate.net A similar approach for this compound would be valuable for understanding its interactions in biological or chemical systems.

Derivatization and Functionalization Strategies of 2,6 Diamino 4 Methylphenol

Chemical Modifications of Amino and Phenolic Groups

The reactivity of 2,6-Diamino-4-methylphenol is dominated by its nucleophilic amino groups and the acidic phenolic hydroxyl group. These sites can be selectively or simultaneously modified through various organic reactions.

Modification of Amino Groups: The two primary amino groups at the ortho-positions are highly reactive. They can readily undergo standard transformations characteristic of aromatic amines:

N-Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This can be used to introduce a variety of functional groups or to protect the amino groups during subsequent reactions.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

Schiff Base Formation: Condensation with aldehydes or ketones yields diimines. This reaction is particularly relevant as the reverse reaction, reductive amination of a related dialdehyde (B1249045) (2,6-diformyl-4-methylphenol), is a key route to synthesizing aminomethyl derivatives. The condensation of 2,6-diformyl-4-methylphenol with various amines to create diimine ligands is a well-documented functionalization strategy. wikipedia.org These Schiff bases are important in their own right, particularly as ligands in coordination chemistry. wikipedia.orgresearchgate.netresearchgate.net

Modification of the Phenolic Group: The hydroxyl group exhibits typical phenolic reactivity:

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides under basic conditions to form ethers.

O-Acylation: Reaction with acid chlorides or anhydrides to form esters. This can serve to protect the hydroxyl group or to introduce new functionalities.

These fundamental modifications allow for fine-tuning the electronic and steric properties of the molecule, paving the way for more complex functionalization.

Introduction of Auxiliary Functionalities

A primary strategy for functionalizing the this compound core involves introducing new chemical arms, often with chelating properties, at the 2 and 6 positions. This is most effectively achieved via aminomethylation reactions.

Mannich Reaction: The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, such as those on the aromatic ring of a phenol (B47542), using formaldehyde (B43269) and a primary or secondary amine. acs.org For p-cresol (B1678582) (4-methylphenol), this reaction preferentially occurs at the two ortho positions, leading to 2,6-disubstituted products. acs.orgmdpi.com This method allows for the one-pot introduction of complex aminomethyl sidearms. For example, reacting p-cresol with formaldehyde and morpholine (B109124) yields 2,6-bis(morpholinomethyl)-p-cresol. acs.org

Synthesis of ProPhenol Ligands: A prominent example of this functionalization strategy is the synthesis of the "ProPhenol" family of chiral ligands. acs.orgacs.org These ligands, such as (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol, are highly effective catalysts for various asymmetric reactions. acs.orgscbt.com Their synthesis begins with p-cresol and involves the introduction of complex chiral pyrrolidinyl-methyl groups at the 2 and 6 positions, demonstrating a sophisticated application of aminomethylation to create high-value, functional molecules. acs.orgsigmaaldrich.comsigmaaldrich.com

Functionalization via Aldehyde Intermediates: An alternative route to functionalization begins with the synthesis of 2,6-diformyl-4-methylphenol. wikipedia.orgchemspider.com This key intermediate can be prepared from p-cresol via formylation reactions like the Duff or Reimer-Tiemann reaction. wikipedia.org The two aldehyde groups are then available for further modification, most notably through condensation with amines to form diimine or Schiff base ligands, which are widely studied for their ability to coordinate with metal ions. wikipedia.org

The table below summarizes key functionalization strategies starting from a 4-methylphenol core.

| Precursor | Reagents | Functional Group Introduced | Resulting Compound Class | Reference |

| p-Cresol | Formaldehyde, Morpholine | Aminomethyl | Phenolic Mannich Base | acs.org |

| p-Cresol | Dibromide, Chiral Pyrrolidine (B122466) Derivatives | Chiral Aminomethyl | ProPhenol Ligand | acs.org |

| p-Cresol | Chloroform (Reimer-Tiemann) or Hexamine (Duff) | Formyl | Diformylphenol | wikipedia.org |

| 2,6-Diformyl-4-methylphenol | Primary Amines | Imine (Schiff Base) | Diimine Ligand | wikipedia.org |

Polymerization and Oligomerization via this compound Moieties

While specific literature on the polymerization of this compound is not extensive, its trifunctional nature makes it an excellent candidate monomer for creating a variety of polymers. The two amino groups and one hydroxyl group can all participate in polymerization reactions, potentially leading to highly cross-linked, thermally stable materials.

Potential in Polyamide and Polyether Synthesis:

Polyamides: The diamino functionality allows the molecule to react with diacid chlorides or dicarboxylic acids to form functional aromatic polyamides. Aromatic polyamides are known for their high thermal stability and mechanical strength. mdpi.com The pendant hydroxyl group on the this compound unit would introduce additional functionality, potentially improving solubility or providing sites for further modification.

Polyether Polyols: Aromatic diamines, such as toluene (B28343) diamine, are used as initiators or "starters" in the production of polyether polyols. google.com The diamine is reacted with alkylene oxides (e.g., propylene (B89431) oxide) to grow polyether chains from the nitrogen atoms. This compound could similarly act as a tetrafunctional initiator (two N-H bonds on each of the two amino groups), with the hydroxyl group also potentially initiating a fifth chain, to produce highly branched polyols for applications in polyurethane foams and coatings.

Oxidative and Enzymatic Polymerization: Phenols and their derivatives can be polymerized through oxidative coupling reactions, often catalyzed by enzymes like horseradish peroxidase. nih.govnih.gov These reactions can form C-C and C-O linkages, leading to complex polymer structures. nih.gov The presence of amino groups on the phenol ring would likely influence the polymerization pathway, potentially leading to novel polymer structures with interesting electronic or antioxidant properties. The resulting polymers could be analogous to polydopamine, which is formed by the oxidative polymerization of dopamine, a molecule that also contains both phenol and amine functionalities.

Advanced Analytical and Spectroscopic Methodologies for Structural Confirmation and Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,6-Diamino-4-methylphenol.

¹H NMR (Proton NMR): A ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the two amino (-NH₂) groups, the methyl (-CH₃) group proton, and the hydroxyl (-OH) group proton. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would confirm the connectivity of the atoms. For instance, the two aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The chemical shifts of the -NH₂ and -OH protons can be sensitive to solvent, concentration, and temperature and may appear as broad singlets.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon environments. In the symmetric structure of this compound, one would anticipate signals corresponding to the methyl carbon, the two equivalent aromatic CH carbons, the two equivalent aromatic carbons bearing the amino groups, the aromatic carbon attached to the hydroxyl group, and the aromatic carbon bonded to the methyl group. The chemical shifts of these carbons provide insight into their electronic environment and hybridization.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

| Technique | Assignment | Hypothetical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (Methyl) | ~2.2 | Singlet, 3H |

| Ar-H (Aromatic) | ~6.5 | Singlet, 2H | |

| -NH₂ (Amino) | 3.5 - 5.0 | Broad Singlet, 4H | |

| -OH (Hydroxyl) | 8.0 - 9.0 | Broad Singlet, 1H | |

| ¹³C NMR | -CH₃ | ~20 | |

| Ar-C (unsubstituted) | ~115 | ||

| Ar-C-NH₂ | ~130 | ||

| Ar-C-CH₃ | ~125 |

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the O-H stretch from the phenolic group (typically a broad band around 3200-3600 cm⁻¹), N-H stretching from the two primary amine groups (appearing as a doublet around 3300-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (1450-1600 cm⁻¹), and C-N and C-O stretching bands in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While O-H bonds are weak Raman scatterers, the symmetric vibrations of the aromatic ring and the C-C bonds would be expected to produce strong signals. It is particularly useful for studying the skeletal vibrations of the molecule.

Hypothetical Vibrational Spectroscopy Data Table (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

| Technique | Hypothetical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | ~3450, ~3350 | N-H symmetric & asymmetric stretching |

| ~3300 (broad) | O-H stretching | |

| ~2920 | C-H (methyl) stretching | |

| ~1600 | Aromatic C=C stretching | |

| ~1500 | N-H bending |

Mass Spectrometry Techniques (e.g., MS, FAB-MS, ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI-MS): This technique would yield the molecular ion peak [M]⁺ corresponding to the exact molecular weight of this compound (138.17 g/mol ). The fragmentation pattern would be characteristic of the molecule, likely showing losses of methyl groups or parts of the amino functionalities.

Soft Ionization (FAB-MS, ESI-MS): Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are "softer" and would prominently show the protonated molecular ion [M+H]⁺ at m/z 139.18. These methods are particularly useful for confirming the molecular weight with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula (C₇H₁₀N₂O).

Hypothetical Mass Spectrometry Data Table (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

| Technique | Ion Type | Hypothetical m/z | Notes |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 139.18 | Confirms molecular weight |

| HRMS (ESI) | [M+H]⁺ | 139.0866 | Calculated for C₇H₁₁N₂O⁺ |

| EI-MS | [M]⁺ | 138 | Molecular ion |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence Spectroscopy)

These techniques provide information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) corresponding to π → π* transitions of the substituted benzene (B151609) ring. The presence of the electron-donating amino and hydroxyl groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Fluorescence Spectroscopy: Many phenolic compounds and aromatic amines are fluorescent. An emission spectrum would reveal the wavelength of light emitted after excitation at a specific wavelength. The fluorescence quantum yield could also be determined, providing insight into the efficiency of the emission process. This property is highly sensitive to the molecular environment, including solvent polarity and pH.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to study the redox properties of a compound. Phenols and aromatic amines are electrochemically active.

Cyclic Voltammetry: A cyclic voltammogram for this compound would show oxidation peaks corresponding to the electron transfer from the molecule (likely from the phenol (B47542) and/or amine groups) to the electrode. The potential at which these peaks occur provides information about the ease of oxidation. The reversibility of the redox processes could also be assessed. Studies on similar diaminophenol isomers often show that the initial oxidation can lead to the formation of reactive species that may polymerize on the electrode surface, resulting in changes to the voltammogram over successive cycles. researchgate.net

Emerging Research Directions and Future Perspectives

Applications in Supramolecular Chemistry (e.g., Host-Guest Systems)

The unique molecular structure of 2,6-diamino-4-methylphenol, featuring amino and hydroxyl groups, makes it an intriguing candidate for the construction of supramolecular assemblies. These groups can participate in non-covalent interactions such as hydrogen bonding, which are fundamental to the formation of host-guest systems. researchgate.net In such systems, a host molecule can encapsulate a guest molecule, leading to novel chemical and physical properties.

While direct research on this compound in host-guest chemistry is still emerging, studies on analogous aminophenol and diaminobithiazole compounds provide valuable insights. nih.gov For instance, diaminobithiazole has been shown to form host-guest molecular crystals with various organic guest molecules. nih.gov The formation of these crystals is driven by hydrogen bonding and π-stacking interactions, creating specific cavities that can accommodate guest molecules. nih.gov The reversible nature of these interactions allows for the potential development of materials for molecular sensing and separation. nih.gov

The principles of molecular recognition, which govern the specific binding between host and guest, are central to this field. researchgate.net The amino and hydroxyl groups on the this compound ring can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. The methyl group can also influence the packing and stability of these assemblies. Future research will likely focus on designing and synthesizing macrocyclic hosts derived from this compound to explore their specific guest-binding capabilities.

Table 1: Examples of Host-Guest Systems with Related Amine-Containing Compounds

| Host Compound | Guest Molecule(s) | Key Interactions | Potential Applications |

| Diamino-4,4-bithiazole | Pyridine, Benzonitrile, Dioxane | Hydrogen Bonding, π-stacking | Molecular Adsorption/Desorption |

| Dicyclohexanocucurbit researchgate.neturil | 2-Phenylbenzimidazole | Host-Guest Interaction | Fluorescent Probes for Ion Recognition |

| Aminophenol Derivatives | Various | Hydrogen Bonding (N-H···O, O-H···N) | Crystal Engineering, Molecular Recognition |

This table presents data on related compounds to illustrate the potential of this compound in supramolecular chemistry.

Role in Catalysis and Enzyme Mimicry

A significant area of emerging research for derivatives of this compound is in the field of asymmetric catalysis, particularly in mimicking the function of enzymes. The "ProPhenol" ligand, a class of chiral ligands derived from 2,6-bis(aminomethyl)-4-methylphenol, has demonstrated remarkable efficiency in promoting a variety of enantioselective reactions. nih.govacs.orgnih.govacs.orgresearchgate.net

These ProPhenol ligands, when complexed with metals such as zinc (Et₂Zn), form dinuclear metal complexes that act as powerful bifunctional catalysts. acs.orgnih.govacs.org These complexes possess both a Lewis acidic site to activate an electrophile and a Brønsted basic site to deprotonate a pronucleophile, mimicking the synergistic action often found in enzyme active sites. acs.orgnih.gov This dual activation strategy allows for highly efficient and stereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions, under mild conditions. nih.govnih.gov

The modular synthesis of ProPhenol ligands allows for fine-tuning of the catalyst's steric and electronic properties by modifying the substituents on the pyrrolidine (B122466) rings and the central phenol (B47542) ring. acs.org This tunability has led to the development of catalysts with high yields and excellent enantioselectivities for a broad range of substrates. nih.gov The commercial availability of both enantiomers of the ProPhenol ligand further enhances its utility in the synthesis of complex chiral molecules, including natural products. nih.gov

Table 2: Performance of ProPhenol-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) |

| Direct Aldol Reaction | Zn-ProPhenol | Acetophenones, Methyl ynones | High | High |

| Mannich Reaction | Zn-ProPhenol | α-Hydroxy acetophenones | High | High |

| Nitro-Mannich Reaction | Zn-ProPhenol | α,β-Unsaturated imines | Good to High | Good to High |

Data in this table is based on studies of ProPhenol ligands, which are derivatives of this compound. nih.govacs.org

Materials Science Applications (e.g., in advanced polymers)

The difunctional nature of this compound, with its two amino groups and one hydroxyl group, presents opportunities for its use as a monomer in the synthesis of advanced polymers. These functional groups can react with various co-monomers to create polymers with unique properties and functionalities. For instance, the amino groups can react with carboxylic acids, acyl chlorides, or epoxides to form polyamides, polyimides, or epoxy resins, respectively. The hydroxyl group can also participate in polymerization reactions, leading to the formation of polyesters or polyethers.

The incorporation of the this compound unit into a polymer backbone could impart desirable characteristics such as thermal stability, mechanical strength, and chemical resistance. The phenolic hydroxyl group, in particular, can contribute to antioxidant properties and improved adhesion to various substrates.

While specific research on polymers derived directly from this compound is limited, the broader field of high-performance polymers often utilizes monomers with similar aromatic and functional group arrangements. prepchem.com For example, 2,6-bis(hydroxymethyl)phenols have been used to synthesize high-nuclearity clusters and could potentially be adapted for polymer synthesis. researchgate.net Future research in this area could focus on the synthesis and characterization of novel polymers based on this compound and the evaluation of their properties for applications in areas such as high-temperature coatings, adhesives, and advanced composites.

Table 3: Potential Polymer Types from this compound

| Polymer Type | Potential Co-monomer(s) | Key Linkage(s) | Potential Properties |

| Polyamide | Diacyl chlorides, Dicarboxylic acids | Amide | High thermal stability, Mechanical strength |

| Polyimide | Dianhydrides | Imide | Excellent thermal and chemical resistance |

| Epoxy Resin | Epichlorohydrin, Bisphenol A diglycidyl ether | Ether, Amine | Good adhesion, Chemical resistance |

| Polyester | Diacyl chlorides, Dicarboxylic acids | Ester | Versatility, Can be tailored for various properties |

This table outlines potential polymer types based on the functional groups of this compound and general principles of polymer chemistry.

Interdisciplinary Research with Theoretical Chemistry

Theoretical chemistry provides powerful tools to understand and predict the chemical behavior of molecules like this compound at the atomic and electronic levels. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate various properties of the molecule, offering insights that complement experimental findings.

Computational studies can be used to determine the optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Furthermore, theoretical calculations can elucidate the mechanisms of reactions involving this compound and its derivatives. For example, DFT studies can help to understand the catalytic cycle of ProPhenol-based catalysts by modeling the transition states and intermediates involved in the reaction pathway. researchgate.net This understanding can guide the design of more efficient and selective catalysts. In supramolecular chemistry, computational methods can be used to model host-guest interactions, predict binding affinities, and understand the factors that govern the formation of supramolecular assemblies. acs.org

Table 4: Theoretical Properties of a Related Aminophenol Derivative

| Property | Computational Method | Calculated Value/Observation | Significance |

| Optimized Geometry | DFT/B3LYP | Good agreement with experimental X-ray data | Confirms the accuracy of the theoretical model |

| Vibrational Frequencies | DFT/B3LYP | Correlates well with experimental IR spectrum | Aids in the interpretation of spectroscopic data |

| HOMO-LUMO Gap | TD-DFT | Provides insight into electronic transition probabilities | Relates to chemical reactivity and stability |

| NBO Analysis | DFT/B3P86 | Reveals donor-acceptor interactions | Explains intramolecular charge transfer and stability |

This table is based on a computational study of (E)-2,4-Dimethyl-6-(((2-(phenylthio)phenyl)imino)methyl)phenol, a related Schiff base derivative, to illustrate the application of theoretical methods. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.